molecular formula C8H15N5O B4505397 N-(2-ethyl-2H-tetrazol-5-yl)pentanamide

N-(2-ethyl-2H-tetrazol-5-yl)pentanamide

Cat. No.: B4505397
M. Wt: 197.24 g/mol
InChI Key: UCMPEKHKRJTYIZ-UHFFFAOYSA-N
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Description

N-(2-ethyl-2H-tetrazol-5-yl)pentanamide is a useful research compound. Its molecular formula is C8H15N5O and its molecular weight is 197.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 197.12766012 g/mol and the complexity rating of the compound is 187. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-(2-ethyl-2H-tetrazol-5-yl)pentanamide and its derivatives are synthesized and characterized for their potential use in medicinal chemistry and materials science. These compounds are evaluated through a series of chemical characterizations, including FTIR, 1HNMR, and 13CNMR techniques, to establish their structure and potential biological activities (Masood et al., 2023).

Applications in Medicinal Chemistry

The derivatives of this compound are explored for their antioxidant, antihypertensive, and antibacterial properties. These compounds have shown significant potential in scavenging free radicals and inhibiting urease enzymes, with certain analogs demonstrating potent antihypertensive effects. Molecular docking studies further elucidate the interaction of these compounds with biological targets, offering insights into their mechanism of action (Masood et al., 2023).

Role in Organic Synthesis

The synthesis and functionalization of tetrazole derivatives, including this compound, are of significant interest due to their applications in creating novel heterocyclic compounds. These tetrazoles serve as intermediates in the synthesis of other complex molecules, playing a crucial role in the development of new drugs and materials. Their unique properties, such as metabolic stability and bioisosterism to carboxylic acids, make them valuable in drug design (Roh et al., 2012).

Environmental and Biomonitoring Applications

Although not directly related to this compound, research on related compounds, such as pentanamide, highlights the broader applicability of this chemical class in environmental and occupational health studies. For instance, studies on the biomonitoring of agricultural workers exposed to certain pesticides suggest methodologies that could potentially be adapted for monitoring exposure to various chemical compounds, including tetrazole derivatives (Mercadante et al., 2018).

Properties

IUPAC Name

N-(2-ethyltetrazol-5-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-3-5-6-7(14)9-8-10-12-13(4-2)11-8/h3-6H2,1-2H3,(H,9,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMPEKHKRJTYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN(N=N1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.